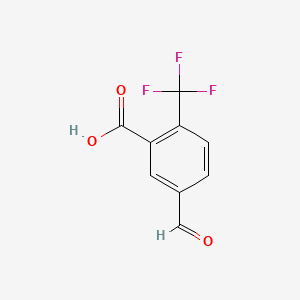
5-Formyl-2-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-(trifluoromethyl)benzoic acid typically involves the introduction of the formyl and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the use of trifluoromethylation reagents and formylation reactions under controlled conditions. For instance, the compound can be synthesized by reacting 5-bromo-2-(trifluoromethyl)benzoic acid with a formylating agent such as dimethylformamide (DMF) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: 5-Carboxy-2-(trifluoromethyl)benzoic acid.
Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial cells, such as leucyl-tRNA synthetase. This inhibition disrupts protein synthesis, leading to the death of the microorganism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Formylphenylboronic acid
- 2-Formyl-3-fluorophenylboronic acid
Comparison
5-Formyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both a formyl and a trifluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher acidity and different reactivity patterns, making it valuable for specific applications in synthesis and research .
Biologische Aktivität
5-Formyl-2-(trifluoromethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and an aldehyde functional group attached to a benzoic acid framework. The chemical structure can be represented as follows:
This compound exhibits unique physicochemical properties due to the electronegative trifluoromethyl group, which influences its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 50 µg/mL | Moderate |
| Bacillus cereus | 25 µg/mL | High |
| Candida albicans | 100 µg/mL | Moderate |
| Aspergillus niger | 75 µg/mL | Moderate |
The compound demonstrated higher activity against Bacillus cereus with an MIC of 25 µg/mL, indicating its potential as a therapeutic agent against certain bacterial infections. The antifungal activity against Candida albicans was moderate, with an MIC of 100 µg/mL, suggesting further investigation into its efficacy in treating fungal infections is warranted .
The mechanism underlying the antimicrobial activity of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Studies suggest that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and subsequent cellular disruption .
Anti-inflammatory Properties
In addition to its antimicrobial effects, preliminary studies indicate that this compound may possess anti-inflammatory properties. Research on similar trifluoromethyl-substituted compounds has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Case Study: Stereoselective Pharmacokinetics
A recent study explored the pharmacokinetics of enantiomers of related compounds, revealing significant differences in metabolism and excretion rates. This suggests that stereochemistry may influence the biological activity of fluorinated benzoic acids, including this compound . Understanding these differences is critical for optimizing therapeutic applications.
Eigenschaften
Molekularformel |
C9H5F3O3 |
|---|---|
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
5-formyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
VJJCWYLMKHUALF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















